molecular formula C8H9NO B1622705 3-(Methylamino)benzaldehyde CAS No. 339062-76-9

3-(Methylamino)benzaldehyde

Cat. No.: B1622705
CAS No.: 339062-76-9
M. Wt: 135.16 g/mol
InChI Key: NNZUWTNLXGNSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)benzaldehyde is an organic compound with the chemical formula C8H9NO. It is a yellow to orange crystalline solid with a strong odor. This compound is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylamino)benzaldehyde can be synthesized via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium or organomagnesium reagents under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves the reaction of 3-nitrobenzaldehyde with methylamine under reducing conditions. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as sodium borohydride.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-(Methylamino)benzoic acid.

    Reduction: It can be reduced to form 3-(Methylamino)benzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(Methylamino)benzoic acid.

    Reduction: 3-(Methylamino)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-(Methylamino)benzaldehyde is used in several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)benzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Similar in structure but lacks the methylamino group.

    3-(Aminomethyl)benzaldehyde: Similar but has an aminomethyl group instead of a methylamino group.

    4-(Methylamino)benzaldehyde: Similar but the methylamino group is in the para position.

Uniqueness

3-(Methylamino)benzaldehyde is unique due to the presence of the methylamino group in the meta position, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable intermediate in organic synthesis and a useful probe in scientific research .

Properties

IUPAC Name

3-(methylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZUWTNLXGNSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395180
Record name 3-(methylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339062-76-9
Record name 3-(methylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Methylamino)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Methylamino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Methylamino)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Methylamino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.